molecular formula C19H24N2O3S B14993042 4-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]benzenesulfonamide

4-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]benzenesulfonamide

Cat. No.: B14993042
M. Wt: 360.5 g/mol
InChI Key: SSFJZWCHUMDSLZ-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]benzenesulfonamide is a chemical compound with the molecular formula C19H24N2O3S and a molecular weight of 360.47 g/mol . It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(morpholin-4-yl)-2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

4-methyl-N-(2-morpholin-4-yl-2-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C19H24N2O3S/c1-16-7-9-18(10-8-16)25(22,23)20-15-19(17-5-3-2-4-6-17)21-11-13-24-14-12-21/h2-10,19-20H,11-15H2,1H3

InChI Key

SSFJZWCHUMDSLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)N3CCOCC3

Origin of Product

United States

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